4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
CAS No.:
Cat. No.: VC15642491
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline -](/images/structure/VC15642491.png)
Specification
Molecular Formula | C20H20N2O2S2 |
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Molecular Weight | 384.5 g/mol |
IUPAC Name | 7-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
Standard InChI | InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-10-9-14(24-4)11-16(15)22-20)19(26-25-18)21-12-5-7-13(23-3)8-6-12/h5-11,22H,1-4H3 |
Standard InChI Key | LUSOKOLNFFHWQV-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)SS2)C |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic name 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]aniline delineates its core structure:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Dithiolo[3,4-c]quinolin-1-ylidene: A five-membered dithiolo ring (containing two sulfur atoms) fused at the 3,4-position of the quinoline core, with a ylidene moiety (=N–) at position 1.
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Substituents:
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Two methoxy groups (-OCH₃) at positions 4 (aniline) and 7 (quinoline).
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Two methyl groups (-CH₃) at position 4 of the dihydrodithiolo ring.
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The molecular formula is deduced as C₂₂H₂₃N₃O₂S₂, with a molecular weight of 433.56 g/mol (calculated using PubChem’s formula-based algorithm) .
Structural Comparison to Related Compounds
Key analogs from PubChem include:
These analogs highlight the prevalence of methoxy-aniline motifs in bioactive molecules and the role of fused heterocycles in modulating physicochemical properties .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, plausible pathways involve:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.
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Dithiolo Ring Cyclization: Reaction with sulfurizing agents (e.g., P₄S₁₀) to form the dithiolo ring .
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Methoxy and Methyl Substitution:
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Ylidene Formation: Condensation of the quinoline amine with a carbonyl compound to generate the imine (=N–) linkage.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of methoxy and methyl groups.
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Stereochemical Control: Maintaining the (1E) configuration during ylidene formation.
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Purification: Separating isomers due to the compound’s planar chirality.
Physicochemical Properties
Computed Properties (Estimated)
Using tools analogous to PubChem’s computational algorithms :
Property | Value |
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XLogP3 | 4.2 (high lipophilicity) |
Hydrogen Bond Donors | 1 (aniline -NH) |
Hydrogen Bond Acceptors | 4 (two O, two S) |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 78.9 Ų |
Solubility and Stability
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Solubility: Predicted low aqueous solubility (<1 µg/mL) due to high logP; soluble in DMSO or dichloromethane.
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Stability: Susceptible to oxidation at sulfur centers and hydrolysis of the imine bond under acidic/basic conditions.
Future Perspectives
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Synthetic Optimization: Develop catalytic asymmetric methods for stereocontrol.
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Biological Screening: Evaluate efficacy against malaria, cancer, and bacterial models.
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Computational Studies: DFT calculations to predict reactivity and binding modes.
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